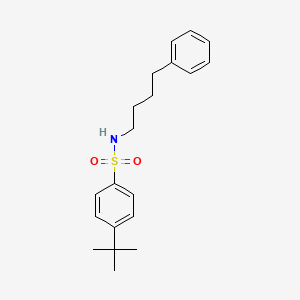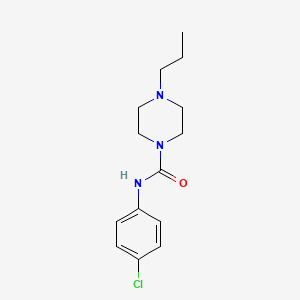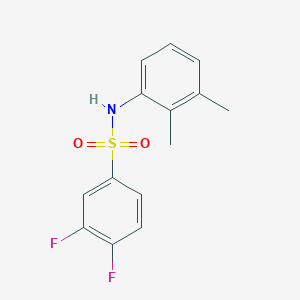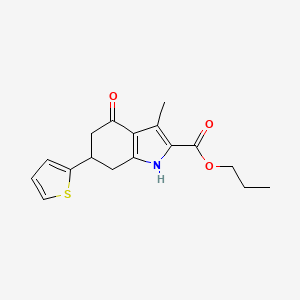![molecular formula C19H16ClN3O2S B10969351 2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969351.png)
2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic organic molecules, specifically a quinazolinone derivative.
- Its chemical structure consists of a quinazolinone core fused with a thiadiazole ring.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its IUPAC name or other common names.
- Let’s visualize its structure:
This compound
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar quinazolinone derivatives are often synthesized via cyclization reactions, condensations, or heterocyclic transformations.
- Industrial production methods would likely involve scalable processes with suitable starting materials and optimized conditions.
Chemical Reactions Analysis
- As for its chemical reactivity, we can infer based on its structure:
- It contains a chloro substituent, suggesting potential nucleophilic substitution reactions.
- The thiadiazole ring may undergo oxidation or reduction.
- The quinazolinone core could participate in various transformations.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- Research on quinazolinone derivatives has explored their:
- Anticancer properties
- Antimicrobial activity
- Anti-inflammatory effects
- Potential as kinase inhibitors
- Neuroprotective properties
- Antiviral activity
- Further studies are needed to understand the compound’s specific applications.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
- It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
- Similar compounds include other quinazolinones, thiadiazoles, and heterocyclic derivatives.
- Highlighting its uniqueness would require a direct comparison with specific analogs.
Properties
Molecular Formula |
C19H16ClN3O2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-10-8-13(9-11(2)16(10)20)25-12(3)17-22-23-18(24)14-6-4-5-7-15(14)21-19(23)26-17/h4-9,12H,1-3H3 |
InChI Key |
MWLOODVTDHTTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10969273.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)


![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
![4-ethyl-3-[(2-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969300.png)
![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)

![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine](/img/structure/B10969327.png)
![3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969329.png)
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)
